molecular formula C27H54O B1363152 2-Heptacosanone

2-Heptacosanone

Cat. No. B1363152
M. Wt: 394.7 g/mol
InChI Key: MJEFMWGOVVCQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptacosanone is a natural product found in Cynomorium coccineum, Cynomorium songaricum, and Mesosphaerum suaveolens with data available.

Scientific Research Applications

  • Insect Pheromone Research : 2-Heptacosanone and its derivatives, like 3,11-dimethyl-2-heptacosanone, have been identified as components of insect pheromones. For example, in studies on the German cockroach, Blattella germanica, it was found that 3,11-dimethyl-2-heptacosanone acts as a cuticular contact sex pheromone. This discovery provides insights into insect behavior and potential pest control methods (Schal, Burns, Jurenka, & Blomquist, 1990).

  • Chemical Synthesis and Analysis : Research in organic chemistry has focused on synthesizing various stereoisomers of 2-Heptacosanone. These synthetic methods contribute to the understanding of complex organic compounds and their potential applications (Nakamura & Mori, 2000).

  • Physical Chemistry and Material Science : Studies have explored the physical properties of mixtures involving compounds related to 2-Heptacosanone. For instance, research on the viscosity and density of binary mixtures containing 2-Propanol and n-Heptane contributes to understanding the properties of these mixtures under various conditions, which has implications in material science and engineering (Almasi & Sarkoohaki, 2012).

  • Biochemical and Microbial Studies : There are investigations into the biotransformation capabilities of microbes, such as the conversion of methylketones (closely related to heptacosanone) to alcohols by specific strains of bacteria. This research is significant for understanding microbial processes and their potential applications in biotechnology (Molinari, Bertolini, & Aragozzini, 1998).

properties

Product Name

2-Heptacosanone

Molecular Formula

C27H54O

Molecular Weight

394.7 g/mol

IUPAC Name

heptacosan-2-one

InChI

InChI=1S/C27H54O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)28/h3-26H2,1-2H3

InChI Key

MJEFMWGOVVCQIK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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